(1S)-Calcitriol
Overview
Description
(1S)-Calcitriol is a useful research compound. Its molecular formula is C27H44O3 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
The exact mass of the compound (1s,3s,5z,7e,14beta,17alpha)-9,10-Secocholesta-5,7,10-Triene-1,3,25-Triol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of (1S)-Calcitriol, also known as (1s,3s,5z,7e,14beta,17alpha)-9,10-Secocholesta-5,7,10-Triene-1,3,25-Triol, is the Vitamin D receptor (VDR) in various tissues throughout the body. The VDR is a nuclear receptor that mediates the actions of vitamin D by regulating the expression of specific genes .
Mode of Action
This compound binds to the VDR, which then forms a complex with another intracellular receptor, the retinoid-X receptor. This complex binds to specific regions of the DNA known as Vitamin D response elements. The binding of this complex to the DNA triggers the transcription of specific genes, leading to the production of proteins that carry out the biological actions of vitamin D .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily involved in calcium and phosphate homeostasis. It increases the efficiency of the small intestine to absorb dietary calcium and phosphate. In the kidneys, it promotes the reabsorption of calcium and phosphate, reducing their excretion. In bones, it supports the mineralization process, which is crucial for the maintenance of bone health .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is absorbed from the intestine and transported to various tissues bound to a specific vitamin D-binding protein. It is metabolized primarily in the liver and kidneys, and the metabolites are excreted in bile and urine .
Result of Action
The molecular and cellular effects of this compound’s action include increased intestinal absorption of calcium and phosphate, decreased renal excretion of calcium and phosphate, and regulation of bone remodeling. These effects collectively contribute to the maintenance of calcium and phosphate homeostasis, which is essential for various physiological processes, including bone health, neuromuscular function, and general cellular functioning .
Properties
IUPAC Name |
(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25+,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQFYUYWCNGIN-GNVXBELXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860465 | |
Record name | 1alpha,25-Dihydroxy-3-epivitamin D3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61476-45-7 | |
Record name | 1alpha,25-Dihydroxy-3-epivitamin D3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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